molecular formula C12H17FOS B7998679 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol

Cat. No.: B7998679
M. Wt: 228.33 g/mol
InChI Key: OZRSRSHAIFRSHB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is an organic compound with the molecular formula C12H17FOS and a molecular weight of 228.33 g/mol. This compound is characterized by the presence of a fluorine atom, a pentyloxy group, and a thiophenol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol typically involves the introduction of the pentyloxy group and the fluorine atom onto a thiophenol backbone. One common method is the nucleophilic substitution reaction where a suitable thiophenol derivative is reacted with a pentyloxy halide in the presence of a base to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) can be employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol involves its interaction with molecular targets through its functional groups. The thiophenol moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Lacks the pentyloxy group, making it less versatile in certain reactions.

    3-Fluorothiophenol: Similar structure but without the pentyloxy group, leading to different reactivity and applications.

    4-[(n-Pentyloxy)methyl]thiophenol:

Uniqueness

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is unique due to the combination of the fluorine atom and the pentyloxy group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-2-3-4-7-14-9-10-5-6-11(15)8-12(10)13/h5-6,8,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRSRSHAIFRSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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